molecular formula C25H24N4OS B3398332 (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide CAS No. 1021251-65-9

(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide

Cat. No. B3398332
CAS RN: 1021251-65-9
M. Wt: 428.6 g/mol
InChI Key: MBGUSPYVHDTEEB-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential in the treatment of various diseases.

Mechanism of Action

The mechanism of action of (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide involves the inhibition of specific enzymes and pathways involved in disease progression. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. Additionally, the compound has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of glucose homeostasis.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, the compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide is its potential for use in the treatment of multiple diseases. The compound has exhibited promising results in preclinical studies for the treatment of inflammation, cancer, and diabetes. However, one limitation of the compound is its limited availability and high cost, which can make it challenging to use in lab experiments.

Future Directions

There are several future directions for the research and development of (E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide. One potential direction is to investigate the compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to optimize the synthesis method to increase the yield and purity of the final product. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
In conclusion, this compound has shown potential in the treatment of various diseases. Its mechanism of action involves the inhibition of specific enzymes and pathways involved in disease progression. The compound has exhibited anti-inflammatory, anti-tumor, and anti-diabetic properties in preclinical studies. However, further research is needed to optimize the synthesis method, evaluate the safety and efficacy in humans, and investigate its potential in the treatment of neurodegenerative diseases.

Scientific Research Applications

(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide has been the subject of various scientific research studies due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties in preclinical studies. Additionally, the compound has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[[(E)-2-cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4OS/c26-14-21(15-28-22-12-10-20(11-13-22)24(27)30)25-29-23(16-31-25)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h6-13,15-17,28H,1-5H2,(H2,27,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGUSPYVHDTEEB-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=C(C=C4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC=C(C=C4)C(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide
Reactant of Route 2
Reactant of Route 2
(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide
Reactant of Route 3
(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide
Reactant of Route 4
(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide
Reactant of Route 5
(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide
Reactant of Route 6
Reactant of Route 6
(E)-4-((2-cyano-2-(4-(4-cyclohexylphenyl)thiazol-2-yl)vinyl)amino)benzamide

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